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molecular formula C6H13NO2 B8520232 1-Aminocyclohexyl hydroperoxide

1-Aminocyclohexyl hydroperoxide

Cat. No. B8520232
M. Wt: 131.17 g/mol
InChI Key: FQGKEACLTMRPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947406

Procedure details

1-Aminocyclohexyl hydroperoxide (13.1 g.), butyraldehyde (7.2 g.), methanol (25 cc.) and ammonia acetate (1.0 g.) were mixed and stored at 0°C overnight. Working up as in Example 39 gave cyclohexanone and butyraldehyde, and a product (8.4 g.), b.p. 89°/0.3 mm. (peroxide equivalent, 204; pechloric acid equivalent, 206; which was identified as ##SPC37##
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1([O:8]O)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH:10](=[O:14])[CH2:11][CH2:12][CH3:13].C(O)(=O)C.N>CO>[C:2]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH:10](=[O:14])[CH2:11][CH2:12][CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
NC1(CCCCC1)OO
Name
Quantity
7.2 g
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)O.N
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCCC1)=O
Name
Type
product
Smiles
C(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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